REACTION_CXSMILES
|
[BH4-].[Na+].[Cl:3][C:4]1[C:5]([CH2:16][O:17][CH3:18])=[CH:6][CH:7]=[C:8]2[C:13]=1[N:12]=[C:11]([CH:14]=[O:15])[CH:10]=[CH:9]2>C(O)C>[Cl:3][C:4]1[C:5]([CH2:16][O:17][CH3:18])=[CH:6][CH:7]=[C:8]2[C:13]=1[N:12]=[C:11]([CH2:14][OH:15])[CH:10]=[CH:9]2 |f:0.1|
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the resulting solid residue was dissolved in chloroform
|
Type
|
WASH
|
Details
|
washed with water (×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC=C2C=CC(=NC12)CO)COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.156 mmol | |
AMOUNT: MASS | 0.0396 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |